N-(2,3-Dimethylphenyl)formamide is an organic compound characterized by its unique structural features and potential applications in various fields. Its molecular formula is , indicating the presence of a dimethylphenyl group attached to a formamide functional group. This compound falls under the category of formamides, which are derivatives of formic acid where one or both hydrogen atoms are replaced by organic groups.
N-(2,3-Dimethylphenyl)formamide can be synthesized through various chemical processes and is primarily classified as a metabolite. It has relevance in agricultural chemistry, particularly as an insecticide and in the study of antimicrobial properties. The compound is recognized for its potential use in the synthesis of other organic molecules, contributing to research in medicinal chemistry and agrochemicals.
The synthesis of N-(2,3-Dimethylphenyl)formamide can be achieved through several methods, including:
N-(2,3-Dimethylphenyl)formamide has a distinct molecular structure characterized by:
Cc1ccc(NC=O)c(C)c1
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)
The compound features a phenyl ring substituted at the 2 and 3 positions with methyl groups, contributing to its chemical reactivity and potential biological activity.
N-(2,3-Dimethylphenyl)formamide participates in several chemical reactions typical of amides:
These reactions highlight the versatility of N-(2,3-Dimethylphenyl)formamide in synthetic organic chemistry.
The mechanism of action for N-(2,3-Dimethylphenyl)formamide primarily involves its interactions as a nucleophile in various chemical environments. The nitrogen atom's lone pair allows it to participate in nucleophilic attacks on electrophilic centers such as carbonyl groups. This property is significant in both synthetic applications and biological interactions where it may exhibit antimicrobial properties.
N-(2,3-Dimethylphenyl)formamide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in laboratories and industrial settings.
N-(2,3-Dimethylphenyl)formamide has several applications across different scientific domains:
The diverse applications underscore the compound's significance in both academic research and practical applications within industry sectors.
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2
CAS No.: 85252-29-5